molecular formula C16H15NO5S B3004860 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 477334-54-6

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone

Cat. No.: B3004860
CAS No.: 477334-54-6
M. Wt: 333.36
InChI Key: RXEOOKWGGUSHKP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.36. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Characteristics and Reactions

  • The electrochemical reduction of p-nitrophenyl methyl sulfone, a compound similar to 3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone, has been studied revealing its long-lived radical anions do not undergo classic two-electron cleavage of the aliphatic carbon-sulfur bond, demonstrating unique reactions due to the electron-withdrawing substituents (Pilard et al., 2001).

Coordination Chemistry

  • Synthesized compounds involving similar structures to this compound, like L1 and L2, exhibit intricate coordination behavior when interacting with metal centers such as nickel, highlighting the structural versatility and reactivity of these compounds (Bermejo et al., 2000).

Heterocyclic Chemistry

  • Compounds structurally related to this compound, such as 4-Nitro-3-thiolene-1,1-dioxides, exhibit a range of reactivities with nucleophiles, depending on the substituents and reaction conditions, illustrating the chemical diversity and potential utility of these compounds in synthetic chemistry (Lapshina et al., 2012).

Pharmaceutical Applications

  • The synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide, which involves compounds structurally similar to this compound, showcases the significance of these compounds as building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).

Enantioselective Synthesis

  • The use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a process involving compounds akin to this compound, demonstrates high enantioselectivity, underlining the potential of these compounds in the production of chiral intermediates for drugs (Choi et al., 2010).

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-12-5-7-15(8-6-12)23(21,22)10-9-16(18)13-3-2-4-14(11-13)17(19)20/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOOKWGGUSHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-54-6
Record name 3-((4-METHYLPHENYL)SULFONYL)-1-(3-NITROPHENYL)-1-PROPANONE
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